REACTION_CXSMILES
|
[NH3:1].[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]1[CH:11]=[CH:10][S:9][C:8]=1[S:12](Cl)(=[O:14])=[O:13]>O1CCCC1>[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]1[CH:11]=[CH:10][S:9][C:8]=1[S:12]([NH2:1])(=[O:14])=[O:13]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=C(SC=C1)S(=O)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed in vacuo, water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 75 ml of methylene chloride
|
Type
|
WASH
|
Details
|
After washing the combined methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
CUSTOM
|
Details
|
the drying agent and evaporation of the methylene chloride
|
Type
|
CUSTOM
|
Details
|
an oily solid residue was obtained
|
Type
|
CUSTOM
|
Details
|
This was chromatographed through silica gel using 1:1 ethyl acetate-hexanes as eluant (Rf 0.35)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent mixture
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=C(SC=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |